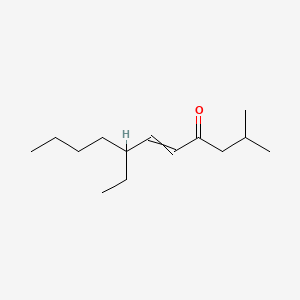

5-Undecen-4-one, 7-ethyl-2-methyl-

Description

Properties

IUPAC Name |

7-ethyl-2-methylundec-5-en-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26O/c1-5-7-8-13(6-2)9-10-14(15)11-12(3)4/h9-10,12-13H,5-8,11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAOIOBFYSRSLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C=CC(=O)CC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00888769 | |

| Record name | 5-Undecen-4-one, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

96446-43-4 | |

| Record name | 7-Ethyl-2-methyl-5-undecen-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96446-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Undecen-4-one, 7-ethyl-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 5-Undecen-4-one, 7-ethyl-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00888769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategies

The preparation of 5-undecen-4-one, 7-ethyl-2-methyl- involves constructing the carbon skeleton with the correct substitution pattern and installing the ketone functionality. Common approaches include:

- Pd-catalyzed alkenylation (Negishi coupling)

- Carbonyl olefination methods (Horner–Wadsworth–Emmons, Still–Gennari)

- Hydrozirconation followed by cross-coupling

- Functional group transformations from alcohol precursors

These methods are often combined in tandem sequences to achieve high stereoselectivity and yield.

Pd-Catalyzed Alkenylation (Negishi Coupling)

A highly selective and efficient method for synthesizing substituted unsaturated ketones is through Pd-catalyzed Negishi coupling. This method involves:

- Preparation of alkenyl halides (e.g., ethyl β-bromoacrylates)

- Generation of alkenylmetal reagents (e.g., alkylzirconocenes) via hydrozirconation of alkynes

- Cross-coupling in the presence of Pd catalysts such as PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation)

- All four stereoisomers of ethyl undeca-2,4-dienoate, structurally related to 5-undecen-4-one derivatives, were prepared with ≥98% isomeric purity and yields ranging from 85 to 90% using Negishi coupling at room temperature in THF.

- The use of CsF or tetrabutylammonium fluoride (Bu4NF) as promoter bases improves selectivity in Suzuki coupling variants.

- This method allows precise control over double bond geometry and substitution pattern, which is critical for the target ketone.

Scheme summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Hydrozirconation of terminal alkynes | Formation of alkylzirconocene intermediates |

| 2 | Pd-catalyzed Negishi cross-coupling (PEPPSI catalyst, THF, 23 °C) | Coupling with alkenyl halides to form substituted dienes with high stereoselectivity |

| 3 | Functional group transformations (oxidation, olefination) | Conversion to ketone functionality |

Carbonyl Olefination Methods

- Horner–Wadsworth–Emmons (HWE) olefination and Still–Gennari (SG) olefination are used to introduce α,β-unsaturated ketones or esters.

- These methods exhibit limitations in stereoselectivity, especially for certain Z-alkene isomers, and are prone to isomerization under basic conditions.

- Complementary use with Pd-catalyzed alkenylation can enhance overall selectivity and yield.

Functional Group Transformations from Alcohol Precursors

- The corresponding alcohol, 7-ethyl-2-methyl-4-undecanol, can serve as a synthetic intermediate.

- Oxidation of this alcohol to the ketone can be achieved using reagents such as manganese dioxide or Dess–Martin periodinane, providing high yields and retention of stereochemistry.

- This approach allows for modular synthesis where the alcohol is first constructed with the desired substitution pattern, then oxidized to the ketone.

Data Table: Summary of Key Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Stereoselectivity (%) | Notes |

|---|---|---|---|---|

| Pd-catalyzed Negishi coupling | Hydrozirconation, Pd-PEPPSI catalyst, THF, 23 °C | 85-90 | ≥98 | High stereoselectivity, mild conditions |

| Suzuki coupling (with CsF) | Alkenylboronates, Pd catalyst, CsF base | ~85 | ≥98 | Improved Z/E selectivity with fluoride bases |

| Horner–Wadsworth–Emmons olefination | Phosphonate esters, base (NaH, KHMDS), aldehydes | Variable | 85-90 | Limited Z-selectivity, prone to isomerization |

| Still–Gennari olefination | Phosphonate esters with electron-withdrawing groups | Variable | Up to 90 | Selective for Z-alkenes but scope limited |

| Oxidation of alcohol precursor | MnO2, Dess–Martin periodinane | 80-90 | N/A | Efficient conversion maintaining stereochemistry |

Research Findings and Analysis

- The Pd-catalyzed Negishi coupling method stands out as the most reliable and stereoselective approach for preparing 5-undecen-4-one, 7-ethyl-2-methyl- and related compounds.

- The use of PEPPSI as a catalyst precursor allows for mild reaction conditions and high yields.

- Tandem processes combining alkyne hydrozirconation, Pd-catalyzed coupling, and olefination steps enable the synthesis of complex conjugated dienoic and trienoic esters with excellent stereochemical control.

- Challenges remain in olefination steps due to isomerization and limited scope of reagents, but these can be mitigated by careful choice of bases and reaction conditions.

- Oxidation of the corresponding alcohol intermediate is a straightforward and practical route to the ketone, often used in industrial and laboratory synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Undecen-4-one, 7-ethyl-2-methyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the compound into saturated alcohols.

Substitution: The compound can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids

Reduction: Saturated alcohols

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-Undecen-4-one, 7-ethyl-2-methyl- has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-Undecen-4-one, 7-ethyl-2-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, leading to the formation of different products. The exact molecular targets and pathways depend on the specific reaction and conditions used .

Comparison with Similar Compounds

Functional Group Variations: Alcohol vs. Ketone

4-Undecanol, 7-ethyl-2-methyl- (CAS 103-20-8) is a structural analog with a hydroxyl (-OH) group instead of a ketone. Key differences include:

Ketones generally exhibit lower boiling points than alcohols of similar molecular weight due to weaker hydrogen bonding. The double bond in 5-Undecen-4-one may further reduce boiling points compared to saturated analogs.

Chain Length and Substituent Positioning

6-Phenyldodecane (CAS 2719-62-2) and 6-Phenyltridecane (CAS 4534-49-0) () share branched alkyl chains but lack functional groups. These aromatic hydrocarbons differ significantly:

The presence of a ketone and alkene in 5-Undecen-4-one suggests utility in organic synthesis or flavor chemistry, contrasting with the non-polar applications of phenylalkanes.

Isomeric and Stereochemical Considerations

For example, 3-Undecene, 6-methyl-, (E)- (CAS 74630-52-7) () demonstrates how stereochemistry affects physical properties like melting point and biological activity.

Q & A

Q. How can interdisciplinary teams standardize nomenclature for derivatives of 5-Undecen-4-one, 7-ethyl-2-methyl- in collaborative publications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.